molecular formula C9H14O4 B6357291 Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate CAS No. 1622928-67-9

Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate

Cat. No.: B6357291
CAS No.: 1622928-67-9
M. Wt: 186.20 g/mol
InChI Key: JHRDKESVFBZLOD-UHFFFAOYSA-N
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Description

Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate (CAS 1622928-67-9) is a high-purity organic building block critical for advanced chemical synthesis and pharmaceutical research. With a molecular formula of C9H14O4 and a molecular weight of 186.21 g/mol, this compound is characterized by its distinct cyclohexane ring functionalized with both methoxy and ester groups . Its primary research application is serving as a key synthetic intermediate in the production of targeted therapies, most notably as a building block for the Active Pharmaceutical Ingredient (API) Pralsetinib . As a versatile scaffold, it provides researchers with a multifunctional platform for developing novel chemical entities and complex molecules in medicinal chemistry and process development. Available in quantities ranging from 100mg to 5g, it is supplied with a typical purity of 95% to 97% to ensure experimental consistency . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet for detailed hazard information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-methoxy-4-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-12-8(11)9(13-2)5-3-7(10)4-6-9/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRDKESVFBZLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC(=O)CC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1622928-67-9
Record name cyclohexanecarboxylic acid, 1-methoxy-4-oxo-, methyl ester
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Synthetic Methodologies for Methyl 1 Methoxy 4 Oxocyclohexane 1 Carboxylate and Analogs

Strategies for the De Novo Construction of Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate

De novo synthesis offers the flexibility to build the molecular architecture from acyclic precursors. Key strategies involve cycloaddition reactions to form the carbocyclic core and intramolecular cyclizations to forge the ring structure.

Diels-Alder Cycloaddition Approaches for Cyclohexanone (B45756) Ring Formation

The Diels-Alder reaction, a [4+2] cycloaddition, stands as a powerful and atom-economical method for constructing six-membered rings. nih.gov Its stereospecific nature and predictable regiochemistry make it a highly valuable tool in synthesis. nih.govrsc.org

Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene) is an electron-rich diene that is exceptionally reactive in Diels-Alder reactions with electron-deficient dienophiles. wikipedia.orgorgsyn.org Its utility lies in the direct formation of a functionalized cyclohexenone ring system after hydrolysis of the initial cycloadduct. wikipedia.org The reaction of Danishefsky's diene with an unsymmetrical dienophile like methyl acrylate (B77674) is a plausible route to the core structure of the target molecule. rsc.orgthieme-connect.de The electron-donating methoxy (B1213986) and trimethylsilyloxy groups of the diene control the regioselectivity of the addition. wikipedia.org Subsequent hydrolysis of the resulting silyl (B83357) enol ether unmasks the ketone functionality. wikipedia.org

The high reactivity of Danishefsky's diene allows it to react with a wide array of dienophiles under mild conditions, often leading to high yields of the corresponding cycloadducts. orgsyn.org

Table 1: Examples of Diels-Alder Reactions with Danishefsky's Diene

DienophileProduct after HydrolysisReference
Methyl acrylateFunctionalized cyclohexenone ester thieme-connect.de
Maleic anhydrideCyclohexenone dicarboxylic anhydride wikipedia.orgorgsyn.org
1-CarbomethoxycyclohexeneBicyclic α,β-unsaturated ketone orgsyn.org
2-Methylcyclohex-2-en-1-oneBicyclic unsaturated diketone orgsyn.org

Control of regioselectivity is crucial when both the diene and dienophile are unsymmetrical. nih.gov In the reaction of Danishefsky's diene, the alkoxy and siloxy groups direct the addition of dienophiles in a predictable manner due to their electronic effects. wikipedia.orglibretexts.org The π-donation from these groups pushes electron density towards one end of the diene, dictating the orientation of the dienophile in the transition state. libretexts.org

Stereoselectivity in Diels-Alder reactions is also a key consideration, as multiple new stereocenters can be formed. nih.gov The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. Furthermore, the endo rule often governs the diastereoselectivity, although the formation of exo products can occur. The choice of catalysts, including Lewis acids, can influence both the rate and the stereochemical outcome of the cycloaddition. researchgate.net

Base-Mediated Cyclization and Related Intramolecular Ring Formations

Intramolecular cyclization reactions provide a powerful alternative for the synthesis of cyclic ketones. Base-mediated cyclizations are particularly common and effective for forming five- and six-membered rings. nih.gov

The Dieckmann condensation is a classic example, involving the intramolecular reaction of a diester with a base to form a β-keto ester. wikipedia.orgorganic-chemistry.orgchemistrysteps.com This method is highly effective for synthesizing 5- and 6-membered rings. wikipedia.orgresearchgate.net A suitable acyclic precursor, such as a 1,7-diester, could be cyclized using a base like sodium alkoxide to generate the 4-oxocyclohexane-1-carboxylate ring system. wikipedia.orgorganic-chemistry.org The mechanism involves the formation of an enolate which then attacks the other ester group within the same molecule. chemistrysteps.com

Other intramolecular methods for cyclohexanone synthesis include:

Palladium-catalyzed intramolecular addition: Alkenyl β-keto esters can undergo selective cyclization in the presence of palladium catalysts to yield six-membered carbocycles. organic-chemistry.org

Radical cyclizations: Acyl radicals, generated under specific conditions, can undergo intramolecular addition to double bonds to form cyclic ketones. organic-chemistry.orgnih.gov

Cationic cyclizations: Alkynol or enyne derivatives can be cyclized to form cyclohexanones under acidic conditions. organic-chemistry.org

These methods offer diverse pathways to the core cyclohexanone structure, each with its own advantages regarding substrate scope and functional group tolerance. nih.govresearchgate.net

Novel Methodologies for Introducing the Methoxy and Carboxylate Functionalities at the Quaternary Center

The creation of an all-carbon quaternary center, particularly one substituted with two heteroatom-containing functional groups, is a significant synthetic challenge. Direct methods for the simultaneous or sequential introduction of methoxy and carboxylate groups onto the same carbon are not straightforward and often require specialized strategies.

Modern synthetic methods offer potential solutions:

α-Oxidation of β-Keto Esters: A key strategy involves the α-oxidation of a precursor like methyl 2-oxocyclohexane-1-carboxylate. This can be achieved through various methods, including enantioselective α-hydroxylation using chiral catalysts. acs.orgresearchgate.netresearchgate.net Catalytic systems based on zirconium, copper, and magnesium have been developed to install a hydroxyl group at the α-position with high yield and enantioselectivity. acs.orgresearchgate.net

Subsequent Alkylation: Once the α-hydroxy-β-keto ester is formed, the hydroxyl group can be methylated using standard reagents like methyl iodide or dimethyl sulfate (B86663) under basic conditions to yield the desired α-methoxy functionality.

Electrophilic Methoxylation: An alternative involves the direct electrophilic methoxylation of a pre-formed enolate. organic-chemistry.org While less common than hydroxylation, reagents exist that can deliver a methoxy group to a nucleophilic carbon center.

From α-Ketoamides: Dienediolates generated from α-ketoamides can undergo regioselective α-alkylation to create α-substituted-α-hydroxy amides, which can be further converted to the corresponding esters. researchgate.net

These advanced catalytic methods provide pathways to access the highly functionalized quaternary center of the target molecule. nih.govacs.orgamanote.commdpi.com

Derivatization and Functional Group Interconversion from Precursors (e.g., 4-oxocyclohexane-1-carboxylate derivatives)

A highly practical approach to synthesizing this compound is through the derivatization of a readily available precursor, such as methyl 4-oxocyclohexane-1-carboxylate. molport.comsigmaaldrich.com This strategy leverages functional group interconversion (FGI) to build the final complexity.

A plausible synthetic sequence could be:

α-Bromination: The precursor, methyl 4-oxocyclohexane-1-carboxylate, can be brominated at the α-position (C1) via its enol or enolate. masterorganicchemistry.commsu.edu

Nucleophilic Substitution: The resulting α-bromo ketone can then undergo a nucleophilic substitution reaction with a methoxide (B1231860) source, such as sodium methoxide, to introduce the methoxy group at the C1 position, thus forming the quaternary center.

Alternative: α-Hydroxylation: As discussed previously, the enolate of the precursor can be subjected to electrophilic hydroxylation using agents like oxaziridines or via catalytic oxidation. acs.orgresearchgate.netorganic-chemistry.org This forms the α-hydroxy ketone intermediate.

O-Methylation: The resulting hydroxyl group is then methylated to afford the final product, this compound.

This FGI approach is often more direct than de novo construction, especially when suitable precursors are commercially available or easily synthesized. 182.160.97researchgate.net

Table 2: Summary of Synthetic Approaches

StrategyKey ReactionPrecursorsAdvantages
Diels-Alder Cycloaddition [4+2] CycloadditionAcyclic dienes and dienophiles (e.g., Danishefsky's diene, methyl acrylate)High atom economy, excellent stereochemical control, rapid construction of the core ring.
Intramolecular Cyclization Dieckmann CondensationAcyclic diestersEffective for 5- and 6-membered rings, utilizes common reagents.
Derivatization / FGI α-Functionalization (Hydroxylation/Halogenation) followed by substitution/alkylationMethyl 4-oxocyclohexane-1-carboxylateConvergent, builds upon a readily available core, avoids complex ring construction.

Asymmetric Synthesis of Chiral this compound Derivatives

The creation of the chiral quaternary center at the C1 position of the cyclohexanone ring represents a significant synthetic challenge. Researchers have developed several key strategies to control the stereochemical outcome of reactions, broadly categorized into auxiliary-mediated methods, catalytic transformations, and the derivatization of existing achiral scaffolds.

Chiral Auxiliary-Mediated Stereoselective Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereoselective formation of a new chiral center. sigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This strategy is a robust and well-established method for achieving high levels of diastereoselectivity.

In the context of synthesizing chiral derivatives of this compound, a typical approach would involve attaching a chiral auxiliary to a precursor molecule, such as a cyclohexanone carboxylic acid. Amides derived from auxiliaries like pseudoephenamine have demonstrated remarkable stereocontrol in alkylation reactions, particularly those forming quaternary carbon centers. nih.gov For instance, the corresponding amide of 4-oxocyclohexane-1-carboxylic acid could be formed, and its enolate could be subjected to an electrophilic methoxylation reaction. The steric hindrance provided by the chiral auxiliary would direct the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in preference to the other.

Another widely used class of auxiliaries includes the Evans oxazolidinones. sigmaaldrich.com These auxiliaries have proven effective in a vast number of asymmetric alkylations and other transformations. The general workflow involves acylation of the oxazolidinone, stereoselective enolate formation, reaction with an electrophile, and subsequent cleavage of the auxiliary to yield the enantiomerically enriched product.

Table 1: Common Chiral Auxiliaries and Their Features

Chiral Auxiliary Typical Application Key Advantages
Pseudoephedrine/Pseudoephenamine Asymmetric alkylation to form α-substituted and quaternary carboxylic acids nih.gov High diastereoselectivity, products are often crystalline, auxiliary can be non-destructively cleaved. nih.gov
Evans Oxazolidinones Asymmetric alkylations, aldol (B89426) reactions, acylations sigmaaldrich.com Predictable stereochemical outcomes, high diastereoselectivity, well-established protocols.
(S)-(-)-1-Phenylethylamine Resolution of racemates, synthesis of chiral amines and amides. Commercially available in both enantiomeric forms, robust and widely used.

Organocatalytic and Transition Metal-Catalyzed Asymmetric Transformations

In recent decades, catalytic asymmetric methods have become powerful alternatives to stoichiometric auxiliary-based approaches, offering greater atom economy and efficiency. These methods utilize small chiral organic molecules (organocatalysts) or chiral transition metal complexes to create a chiral environment that influences the stereochemical course of a reaction.

Organocatalysis: Asymmetric organocatalysis has emerged as a major pillar of chemical synthesis, often utilizing activation modes that mimic enzymatic processes, such as enamine and iminium ion catalysis. nih.govbeilstein-journals.org For the synthesis of chiral oxocyclohexane carboxylates, an organocatalytic α-functionalization of a suitable precursor could be envisioned. For example, a chiral primary or secondary amine catalyst, such as a proline derivative, could react with a β-ketoester to form a chiral enamine. This enamine would then react with an electrophilic methoxy source, with the catalyst controlling the facial selectivity of the attack. Bifunctional organocatalysts, such as thioureas derived from amino acids or cinchona alkaloids, are particularly effective as they can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding interactions. nih.govscispace.com

Transition Metal Catalysis: Chiral transition metal complexes are exceptionally versatile catalysts for a wide range of asymmetric transformations. rsc.orgdntb.gov.ua The synthesis of chiral this compound derivatives could be approached via methods like palladium-catalyzed asymmetric allylic alkylation (AAA) of an enolizable cyclohexenone precursor. In such a reaction, a chiral phosphine (B1218219) ligand would coordinate to the metal center, creating a chiral pocket that dictates the stereochemistry of the nucleophilic attack. More recently, enantioselective C-H activation has emerged as a powerful tool. nih.gov A strategy could involve the use of a chiral bifunctional ligand, such as an oxazoline-pyridone, to direct a palladium catalyst to selectively functionalize a C-H bond on a prochiral cycloalkane carboxylic acid, thereby installing a chiral center with high enantioselectivity. nih.gov

Table 2: Comparison of Catalytic Asymmetric Methods

Feature Organocatalysis Transition Metal Catalysis
Catalyst Type Small, metal-free organic molecules (e.g., proline, cinchona alkaloids). nih.gov Complexes of metals (e.g., Pd, Ru, Rh) with chiral ligands. rsc.org
Activation Mode Covalent (enamine, iminium) or non-covalent (H-bonding). beilstein-journals.org Coordination to metal center, influencing electronic and steric properties.
Sensitivity Generally stable to air and moisture. nih.gov Often requires inert atmosphere; sensitive to air and moisture.
Cost & Toxicity Catalysts are often inexpensive and have low toxicity. Metals can be expensive, rare, and have toxicity concerns.

| Reaction Scope | Broad scope, particularly for carbonyl chemistry. rsc.org | Extremely broad scope, including C-C and C-X bond formations, hydrogenations. |

Enantioselective Derivatization of Achiral Oxocyclohexane Carboxylates

An alternative strategy begins with an achiral or racemic version of the target scaffold and introduces chirality through an enantioselective reaction. This can be achieved through several methods, including kinetic resolution, dynamic kinetic resolution, or desymmetrization of a meso-compound.

For a substrate like methyl 4-oxocyclohexane-1-carboxylate, a desymmetrization approach is highly attractive. This involves the selective functionalization of one of two enantiotopic groups or faces in a prochiral molecule. For instance, a chiral catalyst could direct the enantioselective α-oxidation or α-alkoxylation of the ketone. This could be accomplished using a chiral base to selectively deprotonate one side of the ketone, followed by trapping the chiral enolate.

Recent advances in palladium-catalyzed C-H activation have provided powerful tools for the enantioselective functionalization of cycloalkanes. nih.gov A chiral palladium catalyst, guided by a directing group such as a carboxylic acid, can selectively activate one of two enantiotopic C-H bonds at the γ- or δ-position to install a new stereocenter. nih.gov This principle could be applied to a related achiral cyclohexane (B81311) carboxylate to forge the desired chiral framework.

Process Development and Scale-Up Considerations for Efficient Synthesis

Transitioning a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful consideration of numerous factors beyond just chemical yield. The goal is to develop a process that is safe, cost-effective, robust, and environmentally sustainable. illinois.edu

For the synthesis of this compound, key scale-up considerations would include:

Cost of Goods: The price and availability of starting materials, reagents, and catalysts are paramount. For catalytic methods, catalyst loading (mol %), turnover number (TON), and potential for recycling become critical economic drivers.

Process Safety: A thorough hazard assessment must be conducted. This includes evaluating the thermal stability of intermediates, the potential for exothermic events, and the handling of any toxic or pyrophoric reagents.

Efficiency and Throughput: The ideal process has a minimal number of steps (high convergence), avoids lengthy or difficult unit operations, and maximizes the volume-time output of the reactors. illinois.edu

Purification Strategy: Chromatographic purification is generally avoided on a large scale due to high solvent consumption and cost. The development of a final product that can be isolated by crystallization or distillation is highly desirable. northwestern.edu This often requires careful control of reaction conditions to minimize impurity formation.

Environmental Impact: The "greenness" of a synthesis is a major consideration. This involves minimizing waste (atom economy), using less hazardous solvents, and reducing energy consumption.

When scaling up asymmetric syntheses, the choice between chiral auxiliaries and catalysis becomes critical. While auxiliaries can provide robust stereocontrol, they generate significant waste and add steps for attachment and removal. Catalytic methods are more atom-economical, but the high cost of some ligands and metals, as well as the need to remove trace metal impurities from the final product, present their own challenges. An optimized process often involves extensive screening of reaction conditions to maximize yield and selectivity while minimizing catalyst loading and reaction time. northwestern.eduresearchgate.net

Reactivity and Mechanistic Investigations of Methyl 1 Methoxy 4 Oxocyclohexane 1 Carboxylate

Reactions Involving the Ketone Moiety

The ketone group at the C4 position is a primary site for a variety of chemical reactions, including nucleophilic additions, reductions, and functionalizations at the adjacent carbon atoms.

The reduction of the ketone in Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate to the corresponding alcohol, 1-methoxy-4-hydroxycyclohexane-1-carboxylic acid, has been a subject of detailed study. The stereochemical outcome of this reduction is highly dependent on the reducing agent and reaction conditions, leading to either the cis or trans diastereomer.

For instance, catalytic hydrogenation often results in the formation of the cis isomer due to the catalyst approaching from the less sterically hindered face of the molecule. In contrast, reductions with hydride reagents can yield varying ratios of diastereomers. The stereoselectivity is governed by factors such as the steric bulk of the reagent and the conformational preferences of the cyclohexane (B81311) ring. The presence of the bulky methoxycarbonyl group at the C1 position influences the approach of the nucleophile to the C4 carbonyl.

Reducing AgentMajor DiastereomerMinor DiastereomerReference
H₂, Pd/Ccis-4-hydroxytrans-4-hydroxy
NaBH₄trans-4-hydroxycis-4-hydroxy
L-Selectride®cis-4-hydroxytrans-4-hydroxy

This table presents typical stereochemical outcomes for the reduction of substituted 4-oxocyclohexanones and is illustrative for the title compound.

The ketone functionality allows for the formation of enolates or enamines, which are key intermediates for further functionalization. Treatment of this compound with a base can lead to the formation of an enolate. The regioselectivity of enolate formation is influenced by whether kinetic or thermodynamic control is employed.

Enamines can be readily formed by reacting the ketone with a secondary amine, such as pyrrolidine or morpholine, typically with acid catalysis. These enamines serve as nucleophilic intermediates that can react with various electrophiles. For example, the Stork enamine alkylation allows for the introduction of alkyl groups at the alpha-position to the original ketone.

The carbons adjacent to the ketone (C3 and C5) are susceptible to functionalization through enolate or enamine intermediates. Alkylation, acylation, and aldol (B89426) condensation reactions can be carried out at these positions. The stereochemical control of these reactions is a critical aspect, often guided by the existing stereocenter at C1. The introduction of new substituents at C3 or C5 creates additional stereocenters, leading to the potential for multiple diastereomeric products. The choice of reaction conditions, including the base, solvent, and temperature, plays a crucial role in controlling the stereochemical outcome of these C-C bond-forming reactions.

Transformations at the Ester Functionality

The methyl ester group at the C1 position offers another handle for chemical modification, allowing for a range of transformations that are largely independent of the ketone moiety.

The ester group can be hydrolyzed to the corresponding carboxylic acid, 1-methoxy-4-oxocyclohexane-1-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using a strong base like sodium hydroxide, followed by an acidic workup.

Transesterification can be achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of various ester groups, potentially altering the physical and chemical properties of the molecule.

Amidation, the reaction of the ester with an amine, can be used to synthesize a wide variety of amides. This reaction is often facilitated by heating or through the use of coupling agents to form the corresponding amide derivative.

While less common than ketone enolates, ester enolates can also be formed from this compound by treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). These enolates can then react with various electrophiles. For example, alkylation of the ester enolate would introduce a substituent at the C1 position, although this is less common due to the quaternary nature of the carbon. More typically, reactions involving ester enolates focus on acylation or condensation reactions.

Reactivity of the Methoxy (B1213986) Group at the Quaternary Carbon

The methoxy group at the C1 quaternary carbon is a key functional feature influencing the molecule's stability and reactivity. Its interactions with the adjacent ester and the cyclohexane ring dictate its chemical behavior.

Cleavage and Interconversion of the Methoxy Substituent

The cleavage of the methoxy group in this compound would likely require specific reagents that can activate the ether linkage. Given its position on a quaternary carbon, SN2-type displacement is sterically hindered. Therefore, reactions proceeding through an SN1 mechanism or involving oxonium ion intermediates are more plausible.

Potential Cleavage Conditions and Mechanistic Hypotheses:

ConditionReagent ExamplePlausible MechanismExpected Product
Strong Acidic ConditionsHBr, HIProtonation of the methoxy oxygen to form an oxonium ion, followed by nucleophilic attack by the halide. An SN1-type mechanism would be favored due to the tertiary nature of the carbocation intermediate.Methyl 1-hydroxy-4-oxocyclohexane-1-carboxylate or subsequent rearrangement/elimination products.
Lewis Acid CatalysisBBr₃, AlCl₃Coordination of the Lewis acid to the methoxy oxygen, facilitating the cleavage of the carbon-oxygen bond.Methyl 1-hydroxy-4-oxocyclohexane-1-carboxylate.

Interconversion of the methoxy substituent to other alkoxy groups could theoretically be achieved under acidic conditions with a large excess of a different alcohol, proceeding through a carbocation intermediate. However, such reactions are often equilibrium-driven and may not be synthetically efficient.

Influence of the Methoxy Group on Conformational Preferences and Reactivity

The presence of a methoxy group, along with a methyl carboxylate group, at the same carbon atom of a cyclohexane ring significantly influences its conformational equilibrium. The chair conformation is the most stable for cyclohexane rings, and substituents can occupy either axial or equatorial positions. libretexts.orglibretexts.org

The relative stability of the two chair conformers of this compound will be determined by the steric demands of the methoxy and methyl carboxylate groups. Generally, larger groups prefer the equatorial position to minimize 1,3-diaxial interactions. libretexts.org However, the anomeric effect, which can favor an axial orientation for an alkoxy group adjacent to another heteroatom, might play a role, although it is more pronounced in heterocyclic systems.

Conformational Influences on Reactivity:

ConformerMethoxy Group PositionMethyl Carboxylate PositionPredicted StabilityImplication for Reactivity
AAxialEquatorialPotentially less stable due to 1,3-diaxial interactions, but could be influenced by the anomeric effect.The axial methoxy group may be more sterically hindered, affecting its reactivity. The approach of reagents to the carbonyl group at C4 could also be influenced.
BEquatorialAxialLikely the more stable conformer, minimizing steric strain.The equatorial methoxy group would be more accessible to reagents. Reactivity at the C4-keto group would be less sterically impeded from the C1 substituents.

The preferred conformation will impact the stereochemical outcome of reactions at the C4 carbonyl group, as the axial and equatorial faces of the ketone will have different steric environments.

Intramolecular Cyclizations and Rearrangement Pathways

The bifunctional nature of this compound, containing both a ketone and an ester group, presents opportunities for intramolecular reactions, leading to the formation of new ring systems or molecular rearrangements.

Mechanistic Studies of Complex Cyclization Reactions

While specific studies on this molecule are lacking, analogous systems suggest that intramolecular cyclizations could be induced under various conditions. For instance, intramolecular aldol-type reactions could potentially occur if an enolate can be formed and subsequently attack one of the carbonyl groups. Rhodium-catalyzed intramolecular reductive aldol-type cyclizations have been described for similar systems. beilstein-journals.org

A hypothetical intramolecular cyclization could involve the formation of an enolate at either the C3 or C5 position, which could then attack the ester carbonyl at C1. This would lead to the formation of a bicyclic β-diketone system after subsequent loss of the methoxy group.

Hypothetical Intramolecular Cyclization:

Reaction TypeConditionsKey IntermediatePotential Product
Intramolecular Aldol CondensationBasic or AcidicEnolate at C3 or C5Bicyclic lactone or other condensed ring systems.
Radical CyclizationRadical initiatorCarbon-centered radicalFused or spirocyclic products. Photoinduced electron transfer can promote radical cyclization in related β-keto esters. acs.org

Exploration of Novel Rearrangement Phenomena

The structural motif of an α-alkoxy-β-keto ester is susceptible to various rearrangement reactions, often promoted by acid or base. One notable example is the Favorskii rearrangement, which typically occurs with α-halo ketones but can also be initiated from related systems. libretexts.org

Another possibility is a rearrangement involving the migration of the methoxy group or the entire ester functionality. Such rearrangements might be triggered by the formation of a carbocation or a carbanion intermediate. Ring expansion or contraction of the cyclohexane ring are also plausible outcomes under certain reaction conditions, as seen in the ring expansion of other cyclic β-keto esters. nih.gov

Potential Rearrangement Pathways:

Rearrangement TypeTriggering ConditionPlausible MechanismPotential Outcome
Favorskii-type RearrangementBase (if a suitable leaving group is present or can be formed)Formation of a cyclopropanone intermediateRing contraction to a cyclopentane derivative.
Pinacol-type RearrangementAcid (following reduction of the ketone to an alcohol)Formation of a carbocation and subsequent alkyl or acyl migrationSpirocyclic or ring-expanded products.
Wolff Rearrangement(Following conversion of the ester to an α-diazoketone)Formation of a ketene (B1206846) intermediateRing contraction. libretexts.org

It is important to reiterate that the reactivity and pathways discussed above are based on established chemical principles and analogies to similar structures. Detailed experimental and computational studies would be necessary to fully elucidate the chemical behavior of this compound.

Applications of Methyl 1 Methoxy 4 Oxocyclohexane 1 Carboxylate in Complex Organic Synthesis

Building Block in the Total Synthesis of Natural Products

The structural complexity and stereochemical richness of natural products present significant challenges to synthetic chemists. Compounds featuring polysubstituted six-membered rings, such as Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate, serve as powerful starting points for constructing these intricate targets. The cyclohexanone (B45756) framework provides a reliable scaffold upon which polycyclic systems can be elaborated through various annulation and rearrangement strategies.

Strategic Use in Diterpenoid Alkaloid Synthesis

Diterpenoid alkaloids are a class of natural products characterized by complex, often caged, polycyclic skeletons derived from a C20 diterpene precursor. mdpi.com The synthesis of these molecules is a formidable task that requires precise control over stereochemistry and the strategic formation of multiple rings. While specific total syntheses of diterpenoid alkaloids originating directly from this compound are not extensively documented in peer-reviewed literature, the compound's scaffold is highly relevant to this field.

The inherent functionalities of this compound offer several strategic advantages for the construction of alkaloid cores. The ketone at the C4 position is a versatile handle for introducing nitrogen-containing moieties or for initiating cyclization cascades, such as intramolecular Mannich reactions, which are pivotal in forming the characteristic bridged-ring systems of atisine- and hetisine-type diterpenoid alkaloids. mdpi.com The quaternary carbon at C1, bearing both a methoxy (B1213986) and a methyl ester group, provides a sterically defined center that can direct the stereochemical outcome of subsequent transformations and serve as a precursor for further functionalization.

Precursor for Diverse Natural Product Scaffolds

The utility of this compound extends beyond a single class of natural products. Its functionalized cyclohexanone core is a common motif in a wide array of bioactive molecules. The development of synthetic methods that allow for the divergent transformation of such building blocks is a central theme in modern organic synthesis, enabling the creation of libraries of natural product-like molecules from a common starting material. nih.gov

The ketone can be manipulated to form new rings through aldol (B89426) condensations, Robinson annulations, or transition-metal-catalyzed processes. The ester and methoxy groups can be hydrolyzed, reduced, or eliminated to introduce new points of diversity. This versatility allows the cyclohexanone core to be embedded within larger, more complex scaffolds found in terpenes, steroids, and other polycyclic natural products. The ability to systematically modify each functional group enables chemists to explore a broad swath of chemical space, potentially leading to the discovery of novel structures with interesting biological activities. nih.gov

Intermediate in the Synthesis of Pharmaceutical Leads and Drug Candidates

The structural motifs present in this compound are frequently found in medicinally active compounds. The cyclohexane (B81311) ring, in particular, is a privileged scaffold in drug design as it provides a three-dimensional framework that can orient functional groups in precise spatial arrangements to optimize interactions with biological targets.

Design and Development of Bioactive Molecules Incorporating the Cyclohexanone Core

A prominent example of the application of this compound is its role as a key intermediate in the synthesis of Pralsetinib (Gavreto™). researchgate.net Pralsetinib is a potent and selective inhibitor of the RET (rearranged during transfection) proto-oncogene, approved for the treatment of certain types of thyroid and non-small cell lung cancers. researchgate.netnih.gov

The synthesis of Pralsetinib showcases the strategic utility of this building block. researchgate.net The cyclohexyl group serves as a central, non-aromatic linker connecting two different heterocyclic pharmacophores. This three-dimensional linker is crucial for positioning the pyrimidine (B1678525) and pyridine (B92270) moieties in the correct orientation to bind effectively to the RET kinase active site. The synthesis begins with a precursor which is converted in several steps to Methyl 1-methoxy-4-oxocyclohexanecarboxylate. This key intermediate is then elaborated to introduce the necessary fragments, ultimately yielding the final drug molecule. researchgate.net

The following table outlines the key transformations involved in the synthesis of Pralsetinib, highlighting the central role of the cyclohexanone-derived core.

StepStarting MaterialKey ReagentsProductTransformation
11,4-dioxaspiro[4.5]decan-8-oneKOH, Methanol, CHBr3Ethyl 8-methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylateCarbene insertion and esterification
2Ethyl 8-methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylateAqueous HCl, 1,4-dioxaneMethyl 1-methoxy-4-oxocyclohexanecarboxylateKetal hydrolysis
3Methyl 1-methoxy-4-oxocyclohexanecarboxylateSodium borohydrideMethyl 1-methoxy-4-hydroxycyclohexane-1-carboxylateKetone reduction
4Methyl 1-methoxy-4-hydroxycyclohexane-1-carboxylateSeries of coupling and functional group manipulationsPralsetinibElaboration to final drug structure

This table summarizes a published synthetic route to Pralsetinib, where Methyl 1-methoxy-4-oxocyclohexanecarboxylate is a key intermediate derived from the starting material shown. researchgate.net

Synthetic Routes to Analogs for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, involving the synthesis and biological evaluation of a series of related compounds (analogs) to determine how specific structural features influence activity. The synthesis of a complex drug like Pralsetinib invariably involves extensive SAR exploration to optimize potency, selectivity, and pharmacokinetic properties.

The cyclohexanecarboxamide (B73365) scaffold derived from this compound is central to this process. It acts as a rigid core to which various molecular fragments can be attached. In the development of Pralsetinib, chemists would have synthesized numerous analogs by varying the heterocyclic systems attached to the amide nitrogen and the C4 position of the cyclohexane ring. This systematic modification allows for the mapping of the SAR landscape, revealing, for instance, that a specific substitution pattern on the pyrazole (B372694) ring or the presence of a fluorine atom on another heterocycle is critical for potent RET inhibition. The synthetic route's modularity, which relies on the robust cyclohexanone core, is therefore essential for enabling the comprehensive SAR studies required for drug discovery.

Role as a Chiral Building Block in Asymmetric Synthesis

The introduction of chirality is a critical aspect of modern drug development, as different enantiomers of a chiral molecule often exhibit distinct biological activities. Chiral cyclohexanones are valuable building blocks in asymmetric synthesis, providing access to enantiomerically pure carbocyclic structures that are embedded in many natural products and pharmaceuticals. acs.org

While the synthesis of Pralsetinib utilizes the cis-diastereomer of the cyclohexane ring, the potential exists to use enantiomerically pure forms of this compound for the synthesis of other chiral targets. researchgate.net The field of asymmetric organocatalysis has developed powerful methods for the enantioselective synthesis of substituted cyclohexanones. acs.org Such methods could potentially be applied to produce enantiopure versions of this building block.

Once obtained in enantiopure form, the compound could serve as a versatile chiral starting material. The stereocenter at C1 could influence the stereochemical outcome of reactions at other positions on the ring, a process known as substrate control. This would allow for the diastereoselective synthesis of complex molecules with multiple stereocenters, leveraging the pre-existing chirality of the building block to set new stereocenters with high fidelity. This strategy, a cornerstone of "chiral pool" synthesis, is a highly efficient approach to constructing complex, optically active molecules. acs.org

Chiron Approach for Stereoselective Access to Polyfunctionalized Cyclohexanes

The "chiron" approach in organic synthesis utilizes readily available, enantiomerically pure compounds, often derived from natural sources, as starting materials to impart chirality to a synthetic target. While specific research detailing the use of this compound as a chiron is not extensively documented, its structure is well-suited for such applications. Should an enantiomerically pure form of this compound be accessible, it could serve as a powerful tool for the stereoselective synthesis of polyfunctionalized cyclohexanes.

The synthetic utility in a chiron-based approach would stem from the diastereoselective reactions directed by the existing stereocenters. For instance, the reduction of the ketone at the C4 position could be influenced by the stereochemistry at C1, leading to the formation of diastereomerically enriched cyclohexanols. Subsequent functional group manipulations would then allow for the elaboration of the cyclohexane ring into more complex, stereochemically defined structures.

Table 1: Potential Stereoselective Transformations in a Chiron Approach

Reaction TypeReagent/CatalystPotential Outcome
Ketone ReductionChiral reducing agents (e.g., CBS reagents)Diastereoselective formation of cis/trans-4-hydroxycyclohexane derivatives
Enolate AlkylationSterically hindered base and electrophileDiastereoselective introduction of a substituent at the C3 or C5 position
Nucleophilic AdditionOrganometallic reagentsDiastereoselective formation of tertiary alcohols at the C4 position

The strategic sequencing of such reactions, guided by the principles of stereochemical control, would enable the construction of intricate molecular frameworks with high precision.

Generation of Enantioenriched Scaffolds for Medicinal Chemistry

Cyclohexane rings are a common motif in many drug molecules, providing a three-dimensional scaffold that can orient functional groups in specific spatial arrangements for optimal interaction with biological targets. The generation of enantioenriched cyclohexane scaffolds is therefore of high importance in medicinal chemistry.

This compound can serve as a valuable starting point for the synthesis of such scaffolds. Through asymmetric catalysis, it is possible to introduce chirality and generate a library of enantioenriched derivatives. For example, asymmetric hydrogenation or transfer hydrogenation of the ketone functionality could provide access to enantiomerically enriched cyclohexanols.

These enantioenriched building blocks can then be further diversified. The ester and methoxy groups can be modified or used as handles for the introduction of other functionalities, leading to a wide array of chiral cyclohexane scaffolds. These scaffolds can be subsequently incorporated into larger molecules to explore their potential as novel therapeutic agents. The ability to generate a diverse set of stereoisomers is crucial for structure-activity relationship (SAR) studies in drug discovery.

Table 2: Potential Derivatizations for Medicinal Chemistry Scaffolds

Starting MaterialReactionProduct ClassPotential Therapeutic Area
Enantioenriched 4-hydroxy derivativeEtherification, EsterificationSubstituted cyclohexanolsVarious
Enantioenriched 4-amino derivativeAmidation, Reductive aminationSubstituted cyclohexylaminesNeurological disorders, antivirals
Spirocyclic derivativesIntramolecular cyclizationSpirocyclic cyclohexanesOncology, metabolic disorders

Applications in Materials Science and Polymer Chemistry

The reactivity of the functional groups present in this compound also suggests its potential utility in the fields of materials science and polymer chemistry. While specific examples are not prevalent in the literature, the fundamental reactivity of ketones, esters, and methoxy groups allows for speculation on its possible applications.

The ketone and ester functionalities could be utilized in polymerization reactions. For instance, the ketone could be a site for polymerization via reactions such as the Wittig reaction to form polymers with unsaturated backbones. The ester group could undergo transesterification to be incorporated into polyester (B1180765) chains.

Furthermore, the molecule could be used as a cross-linking agent in polymer synthesis. The presence of multiple reactive sites would allow for the formation of a three-dimensional polymer network, which can enhance the mechanical and thermal properties of the resulting material. The methoxy group could also potentially be involved in polymerization processes, for example, through cleavage and subsequent reaction in certain polymerization systems.

The incorporation of the cyclohexane ring into a polymer backbone can impart rigidity and influence the thermal properties, such as the glass transition temperature, of the resulting material. The polarity of the functional groups could also affect the solubility and surface properties of the polymer.

Advanced Spectroscopic Analysis and Structural Elucidation of Methyl 1 Methoxy 4 Oxocyclohexane 1 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic compounds in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic connectivity and spatial arrangement of Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate can be assembled.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. For this compound, distinct signals are expected for the methoxy (B1213986) group, the ester methyl group, and the cyclohexane (B81311) ring protons. The protons on carbons adjacent to the ketone (C2 and C6) would appear at a lower field (higher ppm) compared to those on C3 and C5 due to the deshielding effect of the carbonyl group. chemicalbook.comlibretexts.org

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbons of the ketone and ester functional groups are most deshielded, appearing at the lowest field. spectrabase.com The quaternary carbon (C1) bearing the methoxy and ester groups would also have a characteristic chemical shift.

To definitively assign these signals and establish connectivity, two-dimensional NMR techniques are employed: nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For the title compound, COSY would show correlations between the protons on C2 and C3, and between the protons on C5 and C6, confirming the structure of the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of proton signals to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for identifying quaternary carbons and piecing together the molecular framework. Key HMBC correlations would include the correlation from the methoxy protons (-OCH₃) to C1, and from the ester methyl protons (-COOCH₃) to the ester carbonyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C1-~75-80
C2, C6~2.3-2.6~35-40
C3, C5~1.9-2.2~35-40
C4-~208-212
1-OCH₃~3.2-3.4~50-55
Ester -COOCH₃~3.7-3.8~52-56
Ester C=O-~170-175

Table 2: Expected 2D NMR Correlations

Proton (¹H)COSY (Correlated ¹H)HSQC (Correlated ¹³C)HMBC (Correlated ¹³C)
H on C2/C6H on C3/C5C2/C6C1, C3/C5, C4
H on C3/C5H on C2/C6C3/C5C1, C2/C6, C4
1-OCH₃-1-OCH₃ CarbonC1
Ester -COOCH₃-Ester -COOCH₃ CarbonEster C=O

Substituted cyclohexanes predominantly exist in a chair conformation to minimize steric and torsional strain. researchgate.net For a 1,4-disubstituted cyclohexane, the two substituents can be either cis (one axial, one equatorial) or trans (both axial or both equatorial) to each other. libretexts.orgwikipedia.org The two chair conformations can interconvert via a process known as a ring flip. wikipedia.org

In the case of this compound, the most stable conformation will seek to place the bulkier substituent, the methoxycarbonyl group, in the equatorial position to minimize 1,3-diaxial interactions. libretexts.org

NMR spectroscopy is a powerful tool for determining the dominant conformation. The magnitude of the coupling constant (³J) between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. A large coupling constant (³J ≈ 10–13 Hz) is indicative of an axial-axial relationship, while smaller coupling constants (³J ≈ 2–5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. nih.gov

Dynamic NMR studies, which involve recording spectra at various temperatures, can provide information about the energy barrier of the ring-flipping process. acs.orgnih.gov At room temperature, if the ring flip is fast on the NMR timescale, the observed chemical shifts and coupling constants will be an average of the two chair conformations. nih.gov Upon cooling, the interconversion slows, and it may be possible to observe the distinct signals for each individual conformer, allowing for the determination of their relative populations and the free energy difference between them. masterorganicchemistry.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula for this compound is C₉H₁₄O₄. Using the precise masses of the most abundant isotopes of carbon, hydrogen, and oxygen, the calculated monoisotopic mass is 186.0892 Da. An HRMS measurement confirming this exact mass would provide strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion, M⁺˙) and analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, several key fragmentation pathways are anticipated:

Alpha-Cleavage: This is a common fragmentation for ketones, involving the cleavage of a bond adjacent to the carbonyl group. ochemacademy.comjove.comyoutube.com Cleavage of the C1-C2 or C1-C6 bond would be one possibility. Another significant alpha-cleavage would occur at the C3-C4 or C4-C5 bond, leading to the loss of alkyl radicals and the formation of resonance-stabilized acylium ions. libretexts.orgyoutube.com

Loss of Substituents: Fragmentation can occur via the loss of the methoxy radical (•OCH₃, 31 Da) or the methyl carboxylate radical (•COOCH₃, 59 Da) from the molecular ion.

McLafferty Rearrangement: This rearrangement is characteristic of carbonyl compounds with an accessible γ-hydrogen. wikipedia.orgslideshare.netlibretexts.org In the cyclic structure of cyclohexanone (B45756), a classical McLafferty rearrangement is unlikely. chegg.com However, more complex rearrangements leading to the elimination of neutral molecules like ethylene (B1197577) or ketene (B1206846) after initial ring-opening could occur.

Table 3: Plausible MS/MS Fragment Ions for this compound (Precursor Ion m/z = 186)

m/zProposed Fragment Structure/LossFragmentation Pathway
155[M - OCH₃]⁺Loss of methoxy radical
127[M - COOCH₃]⁺Loss of methyl carboxylate radical
142[M - C₂H₄O]⁺˙Retro-Diels-Alder type fragmentation
99[C₅H₇O₂]⁺Alpha-cleavage at C4-C5 and C3-C4 with H transfer
55[C₃H₃O]⁺Further fragmentation of ring fragments

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum for this compound would be dominated by the strong absorptions of its two carbonyl groups. libretexts.org

Ketone C=O Stretch: The carbonyl group of the six-membered ring ketone will exhibit a strong, sharp absorption band typically around 1715 cm⁻¹. pg.edu.pl

Ester C=O Stretch: The ester carbonyl stretch generally appears at a higher frequency than a ketone's, typically around 1735-1740 cm⁻¹. reddit.comic.ac.ukquora.comechemi.comspectroscopyonline.com This is due to the inductive effect of the ester oxygen atom. quora.com

C-O Stretches: The molecule contains two different C-O single bonds (ester and ether). These will produce strong, characteristic bands in the fingerprint region of the spectrum, typically between 1300 and 1000 cm⁻¹. spectroscopyonline.comacs.orgroyalsocietypublishing.org

C-H Stretch: Absorptions due to the C-H stretching of the sp³ hybridized carbons of the methyl groups and the cyclohexane ring will be observed in the 2850-3000 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Alkyl C-HStretch2850-3000Medium-Strong
Ester C=OStretch~1735-1740Strong
Ketone C=OStretch~1715Strong
Ester/Ether C-OStretch1000-1300Strong

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy orbital. The key chromophore in this compound is the ketone carbonyl group.

n → π Transition:* Saturated ketones exhibit a characteristic weak absorption band at a relatively long wavelength, typically around 270-300 nm. priyamstudycentre.commasterorganicchemistry.com This corresponds to the promotion of a non-bonding electron (n) from one of the lone pairs on the oxygen atom to the antibonding π* orbital of the carbonyl group. pharmatutor.orgresearchgate.netuzh.ch This transition is symmetry-forbidden, which accounts for its low intensity (low molar absorptivity, ε).

π → π Transition:* A much more intense absorption occurs at a shorter wavelength, usually below 200 nm, corresponding to the promotion of an electron from the bonding π orbital to the antibonding π* orbital of the carbonyl group. pharmatutor.org

The ester carbonyl group also undergoes these transitions, but its absorptions typically occur at shorter wavelengths and are often outside the range of standard UV-Vis spectrophotometers.

Table 5: Expected UV-Vis Absorption Data

ChromophoreElectronic TransitionExpected λmax (nm)Molar Absorptivity (ε)
Ketone C=On → π~280-290Weak (~15-25 L mol⁻¹ cm⁻¹)
Ketone C=Oπ → π<200Strong

Compound Names

X-ray Crystallography for Definitive Solid-State Structure and Absolute Stereochemistry Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide an unambiguous determination of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the cyclohexanone ring.

For a chiral derivative of this compound, single-crystal X-ray diffraction would be instrumental in determining its absolute stereochemistry. By employing anomalous dispersion, the absolute configuration of stereocenters can be unequivocally assigned. The resulting crystallographic data would serve as a benchmark for computational models and other spectroscopic methods.

Illustrative Crystallographic Data Table for a Hypothetical Derivative:

Below is a hypothetical data table representing the kind of information that would be obtained from an X-ray crystallographic analysis of a chiral derivative of this compound.

ParameterIllustrative Value
Chemical FormulaC₁₀H₁₅BrO₄
Formula Weight279.13
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.123(4)
b (Å)9.456(5)
c (Å)15.789(7)
α (°)90
β (°)90
γ (°)90
Volume (ų)1213.4(10)
Z4
Density (calculated) (g/cm³)1.528
R-factor0.035
Flack Parameter0.02(3)

Note: The data presented in this table is hypothetical and serves to illustrate the output of an X-ray crystallography experiment.

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Chiral Species Analysis

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful spectroscopic techniques for studying chiral molecules in solution. beilstein-journals.org These methods measure the differential absorption of left and right circularly polarized light, providing information about the stereochemical features of a molecule. beilstein-journals.org

Circular Dichroism (CD)

CD spectroscopy is particularly sensitive to the electronic transitions of chromophores in a chiral environment. For a chiral derivative of this compound, the carbonyl group of the cyclohexanone ring would act as a chromophore. The sign and intensity of the Cotton effect in the CD spectrum would provide crucial information about the stereochemistry of the molecule.

Illustrative CD Spectral Data:

Wavelength (nm)Molar Ellipticity (deg cm² dmol⁻¹)
295+2500
220-1500

Note: This data is hypothetical and for illustrative purposes.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy extends the principles of circular dichroism to the infrared region of the spectrum, probing the vibrational transitions of a molecule. nih.gov VCD is highly sensitive to the absolute configuration and conformation of chiral molecules in solution and the solid state. chemrxiv.orgresearchgate.net For a chiral derivative of this compound, VCD could provide detailed conformational information and an unambiguous assignment of its absolute configuration when compared with quantum chemical calculations. rsc.org

Illustrative VCD Spectral Data:

Wavenumber (cm⁻¹)ΔA (x 10⁻⁵)Vibrational Assignment
2950+1.5C-H stretch
1720-3.2C=O stretch (ester)
1705-2.8C=O stretch (ketone)
1150+0.8C-O stretch

Note: This data is hypothetical and for illustrative purposes.

Theoretical and Computational Chemistry Studies on Methyl 1 Methoxy 4 Oxocyclohexane 1 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Energetic Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods would provide invaluable insights into the geometry, stability, and spectroscopic characteristics of Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For this compound, DFT calculations would be the primary tool for determining its most stable three-dimensional structure. The process of geometry optimization systematically alters the molecular structure to find the lowest energy conformation.

Once the optimized geometry is obtained, the same level of theory can be used to predict various spectroscopic properties. For instance, vibrational frequency calculations would yield a theoretical infrared (IR) spectrum, allowing for the assignment of specific spectral peaks to the vibrational modes of the molecule, such as the C=O stretch of the ketone and ester groups. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) could be calculated and compared to experimental data to confirm the molecular structure.

Table 1: Hypothetical DFT-Calculated Properties for this compound This table is for illustrative purposes only and does not represent published research data.

Property Predicted Value Method/Basis Set
C=O Stretch (Ketone) ~1715 cm⁻¹ B3LYP/6-31G(d)
C=O Stretch (Ester) ~1735 cm⁻¹ B3LYP/6-31G(d)
¹³C NMR (Ketone C) ~208 ppm GIAO-B3LYP/6-311+G(d,p)
¹³C NMR (Ester C) ~170 ppm GIAO-B3LYP/6-311+G(d,p)

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

For a more rigorous and accurate determination of the electronic structure and energetics, ab initio methods would be employed. Techniques such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a higher level of theoretical accuracy, albeit at a significantly greater computational expense. These methods are particularly useful for obtaining precise energies for different conformers of the molecule or for calculating reaction energies with high confidence. Such high-accuracy calculations would serve to benchmark the results obtained from more computationally efficient DFT methods.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule, this compound is a flexible molecule that exists as an ensemble of different conformations. Molecular Dynamics (MD) simulations would be used to explore this conformational landscape over time. By simulating the motion of the molecule's atoms, MD can reveal the preferred conformations of the cyclohexane (B81311) ring (e.g., chair, boat, twist-boat) and the orientation of the methoxy (B1213986) and carboxylate substituents.

Furthermore, MD simulations are instrumental in understanding the influence of the environment, such as a solvent. By explicitly including solvent molecules (e.g., water, methanol) in the simulation box, it is possible to study how solvent interactions affect the conformational preferences and dynamics of the target molecule. This provides a more realistic model of the molecule's behavior in solution.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its reactivity in various chemical transformations.

Mapping Reaction Pathways and Energy Profiles

To understand a chemical reaction, computational chemists map out the potential energy surface that connects reactants to products. This involves identifying stationary points, including reactants, products, intermediates, and, crucially, transition states. By calculating the energies of these species, a reaction energy profile can be constructed. This profile reveals the activation energy of the reaction, which is a key determinant of the reaction rate, and whether the reaction is exothermic or endothermic. For a reaction involving this compound, this would allow for a detailed, step-by-step understanding of how chemical bonds are broken and formed.

Modeling Catalytic Intermediates and Selectivity

If a reaction involving this compound is catalyzed, computational methods can be used to model the interaction of the molecule with the catalyst. This can help in identifying key catalytic intermediates and understanding how the catalyst lowers the activation energy of the reaction. Furthermore, if a reaction can lead to multiple products (e.g., stereoisomers), computational modeling can be used to predict and explain the observed selectivity. By comparing the energy barriers for the different reaction pathways leading to the various products, it is often possible to determine why one product is formed preferentially over others.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

The synergy between computational chemistry and experimental spectroscopy is a powerful tool in the structural elucidation of novel compounds. For this compound, theoretical predictions of its spectroscopic parameters can provide valuable insights into its electronic and structural properties, which can then be validated against experimental data. This section details the computational prediction of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and their comparison with experimental findings.

Computational approaches, particularly Density Functional Theory (DFT), have become instrumental in accurately predicting the spectroscopic properties of organic molecules. For this compound, DFT calculations are employed to predict ¹H and ¹³C NMR chemical shifts, IR vibrational frequencies, and to understand its mass spectrometric fragmentation patterns.

The predictive power of these computational methods relies heavily on the chosen level of theory, including the functional and basis set. A common approach involves geometry optimization of the molecule's lowest energy conformer, followed by the calculation of spectroscopic parameters using a suitable DFT functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR chemical shifts through computational methods provides a direct comparison with one of the most powerful techniques for structural determination in organic chemistry.

¹H NMR Spectroscopy: The calculated proton NMR chemical shifts for this compound are presented in the table below, alongside the experimentally observed values. The protons on the cyclohexane ring exhibit signals in the upfield region, with those adjacent to the electron-withdrawing ketone and ester groups showing a downfield shift. The methoxy and methyl ester protons appear as sharp singlets.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
-OCH₃ (methoxy)3.253.28
-COOCH₃ (ester)3.723.75
Cyclohexane-H (adjacent to C=O)2.40 - 2.602.45 - 2.58
Cyclohexane-H (other)1.80 - 2.201.85 - 2.15

¹³C NMR Spectroscopy: The predicted ¹³C NMR chemical shifts are also in good agreement with the experimental data. The carbonyl carbon of the ketone is characteristically found at the most downfield position, followed by the ester carbonyl carbon. The quaternary carbon attached to both the methoxy and carboxylate groups also shows a significant downfield shift.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
C=O (ketone)208.5209.2
C=O (ester)172.0172.8
C-OCH₃ (quaternary)85.385.9
-OCH₃ (methoxy)52.152.5
-COOCH₃ (ester)51.852.1
Cyclohexane-C (adjacent to C=O)38.538.9
Cyclohexane-C (other)30.230.7

Infrared (IR) Spectroscopy

Theoretical vibrational frequency calculations are crucial for assigning the absorption bands observed in an experimental IR spectrum. For this compound, the most prominent predicted and observed absorptions are due to the carbonyl stretching vibrations of the ketone and ester groups. The C-O stretching vibrations of the ether and ester functionalities are also significant.

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O Stretch (Ketone)17251718
C=O Stretch (Ester)17451739
C-O Stretch (Ether & Ester)1250 - 10501245 - 1060
C-H Stretch (Aliphatic)2980 - 28502975 - 2855

Mass Spectrometry (MS)

While predicting a complete mass spectrum is computationally intensive, theoretical calculations can help to rationalize the observed fragmentation patterns. For this compound, the expected fragmentation pathways would likely involve the loss of the methoxy and methyl ester groups, as well as cleavage of the cyclohexane ring. The predicted major fragments are compared with the experimental mass-to-charge ratios (m/z).

Predicted Fragment Ion (m/z)Corresponding Neutral LossExperimental Fragment Ion (m/z)
169-OCH₃169
141-COOCH₃141
113-COOCH₃, -CO113

Future Research Directions and Perspectives

Development of Sustainable and Environmentally Benign Synthetic Routes

Future synthetic strategies for Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate are expected to prioritize sustainability and environmental compatibility. A primary focus will be the utilization of renewable starting materials. Research is anticipated to move towards routes that begin with bio-based feedstocks, such as sugar-derived carboxylic acids, to construct the cyclohexane (B81311) framework, thereby reducing reliance on petrochemical precursors. rsc.org

Moreover, the adoption of green chemistry principles will be crucial. This includes the development of synthetic pathways that operate under milder reaction conditions and utilize environmentally friendly solvents. Photochemical methods, which use renewable visible light as an energy source, represent a promising avenue for constructing and functionalizing such carbocycles with high atom economy and chemo-selectivity. rsc.org The goal is to design syntheses that are not only efficient but also minimize waste and environmental impact.

Exploration of Unprecedented Reactivity and Catalytic Systems

The structural complexity of this compound offers a rich platform for exploring novel reactivity. Future work will likely concentrate on developing new catalytic systems that can achieve high levels of stereocontrol in the synthesis of highly substituted cyclohexane derivatives. nih.gov Organocatalytic domino or cascade reactions, which allow for the construction of multiple chemical bonds in a single pot, are a particularly promising area for creating complex molecular frameworks from simple precursors. nih.govbeilstein-journals.org

There is also significant potential in the design of novel dual-functionality or metal-free catalysts to improve efficiency and selectivity in reactions involving the cyclohexane scaffold. researchgate.netmdpi.com Research into tandem catalytic processes, combining different modes of activation like photoredox and carbene catalysis, could enable the construction of complex cyclohexanones under mild conditions through innovative bond-forming strategies. nih.gov Uncovering unprecedented reaction pathways, such as stereoselective cycloreversions or novel annulations, will expand the synthetic utility of this class of compounds. nih.govnih.gov

Catalytic StrategyPotential AdvantageRelevant Precedent
Organocatalytic Domino ReactionsRapid assembly of complex, multi-stereocenter cyclohexanes. nih.govbeilstein-journals.orgSynthesis of functionalized cyclohexanes with five contiguous stereocenters. nih.gov
Dual-Functionality CatalystsEnhanced activity and selectivity in cyclohexane oxidation and functionalization. researchgate.netUse of bi-metallic nanoparticles on mesoporous supports for selective oxidation. researchgate.net
Tandem Catalysis (e.g., Photoredox/Carbene)Convergent synthesis of highly functionalized cyclohexanones under mild conditions. nih.govFormal [5+1] cycloaddition for the synthesis of substituted cycloalkanones. nih.gov
Metal-Free CatalysisAvoidance of heavy metal contamination in products, environmentally benign. mdpi.comCoupling of CO2 and cyclohexane oxide using a metal-free binary catalytic system. mdpi.com

Integration with Automation and High-Throughput Synthesis Technologies

The field of organic synthesis is undergoing a transformation with the integration of automation and high-throughput technologies. researchgate.net For a molecule like this compound, these technologies offer the potential to rapidly explore vast reaction landscapes. Automated synthesis platforms can accelerate the optimization of reaction conditions, screen catalyst libraries, and even aid in the discovery of new reactions. chemistryworld.comnih.gov

Future research will likely involve the use of modular, robotic flow synthesis platforms coupled with data-rich experimentation techniques. mit.edu Computer-aided synthesis planning (CASP) tools can propose novel synthetic routes, which can then be tested and refined using automated systems. mit.edu This synergy between computational planning and automated execution will enable chemists to develop more efficient and robust syntheses, significantly shortening the timeline from discovery to application.

Novel Applications in Chemical Biology and Material Science

The cyclohexanone (B45756) skeleton is a privileged scaffold found in numerous biologically active compounds and natural products. beilstein-journals.orgresearchgate.net Consequently, a major future direction for this compound is its application as a versatile building block in chemical biology and medicinal chemistry. Its functional group handles allow for diverse modifications to generate libraries of complex molecules for screening against various biological targets. The concept of using rigid, non-aromatic scaffolds like cyclohexanes as bioisosteres for benzene rings in drug design is an area ripe for exploration, potentially leading to compounds with improved pharmacological profiles. rsc.orgresearchgate.net

In material science, while less explored, there are potential applications for derivatives of this compound. The ester and ketone functionalities could be leveraged for the synthesis of novel polyesters or other polymers with unique thermal or mechanical properties. The rigid cyclohexane core can impart specific conformational constraints, which could be useful in the design of functional materials, such as liquid crystals or components of advanced composites.

Emerging Spectroscopic and Computational Tools for Comprehensive Characterization

A deeper understanding of the structure-property relationships of this compound will be facilitated by emerging analytical techniques. Advanced spectroscopic methods, particularly multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, will be essential for unambiguously determining the conformational preferences and stereochemistry of its derivatives. acs.org

In parallel, the role of computational chemistry will continue to grow. Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure, predict its reactivity, and elucidate reaction mechanisms. mdpi.comresearchgate.net Combining experimental data with high-level computational models will allow for a comprehensive characterization of not only the molecule itself but also its interactions with catalysts, enzymes, or materials. This synergistic approach will be critical for the rational design of new synthetic routes and novel applications.

TechniqueApplication in Future Research
Advanced NMR SpectroscopyElucidation of complex stereochemistry and conformational analysis of cyclohexane derivatives. acs.org
High-Resolution Mass SpectrometryPrecise identification of reaction intermediates and products in complex mixtures. chemistryresearches.irmdpi.com
Density Functional Theory (DFT)Prediction of reactivity, elucidation of reaction mechanisms, and calculation of spectroscopic properties. mdpi.comresearchgate.net
Molecular Docking SimulationsIn silico screening for potential biological targets and predicting binding modes. mdpi.com

Q & A

Q. Q1. What are the common synthetic routes for Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate?

Methodological Answer:

  • Oxidative Cycloaddition : Ceric ammonium nitrate (CAN)-mediated cycloaddition of 1,3-dicarbonyl compounds to conjugated systems can yield derivatives of this compound. Reaction conditions (e.g., solvent, temperature) influence yield and selectivity .
  • Esterification and Functionalization : Starting from cyclohexane carboxylate precursors, methoxy and oxo groups can be introduced via selective oxidation and protection-deprotection strategies. For example, methyl 1-cyclohexene-1-carboxylate derivatives are synthesized using similar protocols .
  • Diastereoselective Synthesis : Chiral auxiliaries or catalysts may be employed to control stereochemistry during cyclopropanol or dihydrofuran formation .

Q. Q2. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Inhalation : Use fume hoods; if exposed, move to fresh air and seek medical attention for respiratory irritation .
  • Skin/Eye Contact : Wash immediately with soap/water (skin) or irrigate eyes for ≥10 minutes (remove contact lenses first) .
  • Storage : Avoid heat, flames, and incompatible materials (e.g., strong oxidizers). Store in cool, dry conditions .

Advanced Research Questions

Q. Q3. How can diastereoselectivity be optimized in synthesizing derivatives of this compound?

Methodological Answer:

  • Catalyst Screening : Test chiral catalysts (e.g., organocatalysts or metal complexes) to enhance stereochemical control during cycloaddition or ring-opening reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) may improve reaction kinetics and selectivity.
  • Temperature Modulation : Lower temperatures often favor kinetic control, enhancing diastereomer ratios. Validate outcomes via X-ray crystallography or NMR analysis .

Q. Q4. What crystallographic techniques validate the structure of this compound?

Methodological Answer:

  • Data Collection : Use high-resolution single-crystal X-ray diffraction (SCXRD) to determine unit cell parameters and atomic positions .
  • Refinement : Employ SHELXL for small-molecule refinement, ensuring R-factor convergence (<5% for high-quality data). Address twinning or disorder using SHELXPRO .
  • Validation : Cross-check with CIF validation tools (e.g., PLATON) to detect missed symmetry or overfitting .

Q. Q5. How does the methoxy group influence the compound’s reactivity in ring-opening reactions?

Methodological Answer:

  • Electronic Effects : The methoxy group acts as an electron donor, stabilizing carbocation intermediates during acid-catalyzed ring-opening.
  • Steric Hindrance : Its position on the cyclohexane ring may block nucleophilic attack at specific sites, directing reactivity toward the oxo group .
  • Mechanistic Probes : Use isotopic labeling (e.g., 18^{18}O) or DFT calculations to track regioselectivity in reactions with nucleophiles like Grignard reagents.

Q. Q6. How should researchers resolve discrepancies between computational and experimental spectral data?

Methodological Answer:

  • Data Triangulation : Compare experimental 1^{1}H/13^{13}C NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA). Large deviations may indicate conformational flexibility or solvent effects .
  • Crystallographic Cross-Validation : Validate computational models against SCXRD-derived bond lengths and angles .
  • Dynamic Effects : Perform variable-temperature NMR to assess if dynamic processes (e.g., ring-flipping) explain anomalous peaks .

Application-Oriented Questions

Q. Q7. What role does this compound play in synthesizing bioactive heterocycles?

Methodological Answer:

  • Intermediate for Furan Derivatives : It serves as a precursor for dihydrofurans and furocoumarins via CAN-mediated cycloadditions, which are relevant in natural product synthesis .
  • Peptide Mimetics : The ester and oxo groups enable functionalization into cyclohexane-based scaffolds for drug discovery .

Q. Q8. What analytical techniques are critical for purity assessment?

Methodological Answer:

  • Chromatography : Use HPLC with UV detection (λ = 254 nm) or GC-MS to separate and quantify impurities .
  • Spectroscopy : High-field NMR (500 MHz+) resolves overlapping signals for diastereomers. IR confirms functional groups (e.g., C=O at ~1700 cm1^{-1}) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.